2-{[(1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-ol
Description
2-{[(1,2-Oxazol-5-yl)methyl]sulfanyl}ethan-1-ol is a heterocyclic compound featuring a 1,2-oxazole core linked via a methylsulfanyl group to a hydroxylethyl chain. Its molecular formula is C₆H₉NO₂S (calculated from ), with a molecular weight of ~152.17 g/mol (approximated based on structural analogs in ). The compound’s structure combines an electron-deficient 1,2-oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—with a thioether (-S-) bridge and a terminal hydroxyl group.
Properties
IUPAC Name |
2-(1,2-oxazol-5-ylmethylsulfanyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c8-3-4-10-5-6-1-2-7-9-6/h1-2,8H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGURMNNJNCDJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CSCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-ol typically involves the reaction of 1,2-oxazole derivatives with thiol-containing compounds under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-{[(1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
2-{[(1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-ol has been investigated for its potential use in treating neurodegenerative diseases. Research indicates that compounds with similar structures may inhibit tau protein aggregation, which is a hallmark of Alzheimer's disease and other tauopathies. The compound's oxazole moiety is known for enhancing biological activity, making it a candidate for further exploration in neuroprotective therapies .
Case Study: Neurodegenerative Disorders
A study highlighted the synthesis of various oxazole derivatives, including this compound, which exhibited promising results in inhibiting tau protein aggregation in vitro. The findings suggest that these compounds could serve as lead candidates for developing new treatments for Alzheimer's disease .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. A study utilized the well diffusion method to assess the compound's efficacy against Gram-positive and Gram-negative bacteria.
Antimicrobial Testing Results
| Microbial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Significant |
| Escherichia coli | 12 | Moderate |
| Candida albicans | 10 | Moderate |
The results indicated that the compound showed significant inhibition against Staphylococcus aureus and moderate activity against Escherichia coli and Candida albicans . This suggests its potential as a lead compound for developing new antimicrobial agents.
Toxicological Studies
Toxicity assessments are crucial in evaluating the safety profile of new compounds. In acute toxicity studies involving rodents, this compound was administered at various dosages to observe behavioral changes and mortality rates. The results indicated no significant toxic effects at lower doses, but increased mortality was observed at higher concentrations (750 mg/kg and above) .
Mechanism of Action
The mechanism of action of 2-{[(1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring and the sulfanyl group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2-{[(1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-ol, we compare it to three classes of analogs: heterocycle variants , sulfur-containing linkers , and hydroxyl-terminated compounds .
Table 1: Key Structural and Functional Comparisons
Key Findings :
Triazole analogs (e.g., 2-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol) exhibit higher nitrogen content, enhancing hydrogen-bonding capabilities for enzyme inhibition.
Linker and Functional Group Impact :
- Thioether (-S-) linkers, as in the target compound, offer moderate stability compared to ether (-O-) or amine (-NH-) bridges. However, sulfhydryl (-SH) groups (e.g., in triazole analogs) may confer redox activity.
- Terminal hydroxyl groups enhance solubility in polar solvents, critical for pharmacokinetic optimization.
Biological and Chemical Behavior: Pyridine-containing analogs (e.g., 2-[(Pyridin-2-ylmethyl)sulfanyl]ethan-1-ol) are more basic, favoring metal coordination in catalysis.
Recommendations for Further Study
- Synthetic Optimization : Explore alternative synthetic routes to improve accessibility (e.g., via SHELX-refined crystallography for structural validation).
- Comparative Bioactivity Screens : Test against thiazole/triazole analogs for antimicrobial or enzymatic inhibition.
- Computational Studies : Use AutoDock4 to model interactions with biological targets (e.g., kinases or proteases).
Biological Activity
2-{[(1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-ol, also referred to by its CAS Number 1157110-13-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a five-membered oxazole ring attached to a sulfanyl group and an alcohol functional group. Its structure can be represented as follows:
Antibacterial Activity
Research has indicated that compounds containing oxazole rings exhibit significant antibacterial properties. A study evaluating various oxazole derivatives found that this compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) for these bacteria was reported to be in the range of 32–64 µg/mL, suggesting moderate efficacy compared to standard antibiotics .
Antifungal Activity
In vitro studies have shown that this compound also exhibits antifungal properties. It was tested against common fungal pathogens like Candida albicans and Aspergillus niger. The results indicated an effective inhibition with an MIC of 64 µg/mL against C. albicans, highlighting its potential as a therapeutic agent for fungal infections .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. A notable case study involved its application in human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound exhibited cytotoxic effects with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Research Findings
Case Studies
- Antibacterial Efficacy : In a comparative study of various oxazole derivatives, this compound was highlighted for its effective inhibition against multi-drug resistant strains of S. aureus, showcasing its potential as a lead compound for developing new antibiotics.
- Cytotoxicity in Cancer Research : A recent study focused on the compound's ability to induce cell death in cancer cells via oxidative stress mechanisms. The findings suggest that the presence of the oxazole moiety is crucial for enhancing cytotoxicity, making it a valuable candidate for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
